Bridging Propensity Order I > Br > Cl > F Establishes Iodonium as the Most Favorable Halonium for Electrophilic Cyclization
The tendency to form bridged halonium ions follows the order I > Br > Cl > F, with iodine exhibiting the strongest thermodynamic preference for symmetric 3‑membered cyclic structures over open β‑halocarbocation alternatives [1]. This ranking is established by comparison of structural and energetic data across H₂I⁺, H₂Br⁺, H₂Cl⁺, and H₂F⁺ systems [1].
| Evidence Dimension | Bridging propensity (symmetric cyclic vs. open carbocation) |
|---|---|
| Target Compound Data | Highest bridging tendency (I) |
| Comparator Or Baseline | H₂Br⁺ > H₂Cl⁺ > H₂F⁺ (decreasing bridging tendency) |
| Quantified Difference | Qualitative rank order; quantitative energies not uniformly available for all systems |
| Conditions | Gas-phase and solution-phase studies of halonium ion geometry and reactivity |
Why This Matters
Procurement of iodonium-based reagents is essential when the synthetic pathway demands high-yielding halocyclization or stereospecific electrophilic addition via a bridged intermediate, as lighter halonium ions provide progressively less bridging stabilization.
- [1] Halonium ion. Wikipedia. https://en.wikipedia.org/wiki/Iodonium (accessed 2026-04-26). View Source
